molecular formula C22H28N4O2 B14452081 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- CAS No. 77917-56-7

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)-

Katalognummer: B14452081
CAS-Nummer: 77917-56-7
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: SNJHZSOPAZVOBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazinedione core with a hexyl chain and a pyridinylamino phenyl group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

77917-56-7

Molekularformel

C22H28N4O2

Molekulargewicht

380.5 g/mol

IUPAC-Name

1-hexyl-4-[[4-(pyridin-2-ylamino)phenyl]methyl]piperazine-2,3-dione

InChI

InChI=1S/C22H28N4O2/c1-2-3-4-7-14-25-15-16-26(22(28)21(25)27)17-18-9-11-19(12-10-18)24-20-8-5-6-13-23-20/h5-6,8-13H,2-4,7,14-17H2,1H3,(H,23,24)

InChI-Schlüssel

SNJHZSOPAZVOBH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.